molecular formula F2GeH2O B13767078 Difluorogermanone CAS No. 72190-38-6

Difluorogermanone

Cat. No.: B13767078
CAS No.: 72190-38-6
M. Wt: 128.64 g/mol
InChI Key: AQCVVLNTPQVNHP-UHFFFAOYSA-N
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Description

Difluorogermanone (hypothetical structure: GeF₂=O) is a germanium-based compound featuring two fluorine atoms and a ketone-like oxygen bonded to the germanium center. This analysis focuses on its similarities and differences with phosphorus, boron, and carbon-based fluorinated analogues, leveraging synthesis methods, spectroscopic data, and reactivity profiles from related research.

Properties

CAS No.

72190-38-6

Molecular Formula

F2GeH2O

Molecular Weight

128.64 g/mol

InChI

InChI=1S/2FH.GeO/c;;1-2/h2*1H;

InChI Key

AQCVVLNTPQVNHP-UHFFFAOYSA-N

Canonical SMILES

O=[Ge].F.F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of difluorogermanone typically involves the reaction of germanium tetrachloride (GeCl₄) with hydrogen fluoride (HF) in the presence of a suitable solvent. The reaction conditions often require low temperatures and controlled environments to prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar process, but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: Difluorogermanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which difluorogermanone exerts its effects involves its interaction with molecular targets and pathways within cells. It can form stable complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in key cellular processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Difluorogermanone belongs to a class of compounds where fluorine atoms and electronegative groups (e.g., ketones) are bonded to a central atom. Key comparisons include:

Compound Central Atom Bonding Groups Key Properties
This compound (GeF₂=O) Germanium (Ge) Two F, one O (ketone-like) Hypothesized high polarity, strong Ge–F bonds, potential Lewis acidity .
Difluoromethylphosphonates Phosphorus (P) Two F, methyl, phosphonate High thermal stability; used in cyclopropanation reactions .
Gem-Difluoroboronolide Boron (B) Two F, lactone ring Enhanced metabolic stability; applications in medicinal chemistry .
(Difluoromethyl)benzene Carbon (C) Two F, benzene ring Moderate reactivity; used as a fluorinated building block .

Key Insights :

  • Bond Strength : Ge–F bonds (hypothetical ~485 kJ/mol) are weaker than B–F (~613 kJ/mol) but stronger than C–F (~485 kJ/mol), influencing thermal stability .
Table 1: Fluorination Techniques for Difluorinated Compounds
Method Example Compound Yield Reference
Electrophilic Difluorination Difluoromethylphosphonates 60–85%
Radical Fluorination Gem-Difluoromethylene 45–70%
Nucleophilic Substitution (Difluoromethyl)benzene 75–90%

Comparison :

  • Electrophilic Difluorination (e.g., using hypervalent iodonium ylides ) is effective for phosphorus and carbon systems but may require tailored reagents for germanium due to its lower electronegativity.
  • Radical Pathways (e.g., amido-fluorination of α-fluorostyrenes ) could stabilize reactive intermediates in germanium systems but remain unexplored.

Spectroscopic Properties

NMR and IR data from analogous compounds highlight trends:

Table 2: ¹⁹F NMR Chemical Shifts (δ, ppm)
Compound δ (¹⁹F) Reference
Difluoromethylphosphonate -75 to -85
Gem-Difluoroboronolide -110 to -120
(Difluoromethyl)benzene -95 to -105

Insights :

  • GeF₂=O is expected to exhibit ¹⁹F shifts between -80 and -100 ppm, closer to phosphorus analogues due to similar electronegativity differences .
  • ¹³C NMR of adjacent carbons (e.g., in difluoromethyl groups) shows deshielding (~100–120 ppm) due to fluorine’s electron-withdrawing effects .

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